1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 2287272-43-7
Cat. No.: VC6917786
Molecular Formula: C14H23NO5
Molecular Weight: 285.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287272-43-7 |
|---|---|
| Molecular Formula | C14H23NO5 |
| Molecular Weight | 285.34 |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-10(11(16)17)8-14(15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17) |
| Standard InChI Key | OAJONVTZKXFJSW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(CC12CCOCC2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid under IUPAC conventions, reflecting its spirocyclic core and functional groups . Its molecular formula, C₁₄H₂₃NO₅, was computed via PubChem’s algorithmic tools, confirming a molecular weight of 285.34 g/mol . The spiro[4.5]decane system comprises a fused bicyclic structure where a pyrrolidine ring (1-azaspiro) is connected to a tetrahydrofuran moiety (8-oxa) via a shared carbon atom.
Synonyms and Registry Identifiers
Multiple synonyms and identifiers exist for this compound, including:
The tert-butoxycarbonyl (Boc) group at position 1 and the carboxylic acid at position 3 are critical to its chemical behavior, enabling participation in peptide coupling and protection-deprotection strategies .
Structural and Stereochemical Features
Molecular Geometry and Conformational Analysis
The compound’s 3D structure, derived from PubChem’s computational models, reveals a rigid spirocyclic core that restricts rotational freedom . The Boc group occupies an axial position relative to the decane system, while the carboxylic acid adopts an equatorial orientation, minimizing steric hindrance. This arrangement is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the carboxylic acid proton .
Synthetic Pathways and Derivative Formation
Derivatives and Analogues
A structurally related derivative, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid (CAS 2287286-10-4), features an additional acetic acid sidechain . This modification enhances water solubility, making it a candidate for prodrug development (Table 1).
Table 1: Comparative Analysis of Spirocyclic Carboxylic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₄H₂₃NO₅ | 285.34 | Boc, carboxylic acid |
| 2287286-10-4 (Acetic acid derivative) | C₁₅H₂₅NO₅ | 299.36 | Boc, carboxylic acid, acetic acid |
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